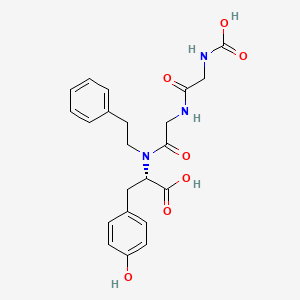
SAPONINS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saponins are a class of naturally occurring compounds found in various plant species. They are glycosides consisting of a sugar moiety linked to a triterpene or steroid aglycone. This compound are known for their surface-active properties, which allow them to form stable foams in water. They exhibit a range of biological activities, including haemolytic activity, bitterness, and toxicity to fish. These compounds have been used historically in traditional medicines and as natural detergents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Saponins can be synthesized through various chemical routes, often involving the glycosylation of triterpene or steroidal aglycones. The synthesis typically requires the use of glycosyl donors and acceptors under specific reaction conditions, such as the presence of catalysts like Lewis acids or bases. The reaction conditions must be carefully controlled to achieve the desired glycosidic linkage and to avoid side reactions.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as plants. The extraction process includes steps like maceration, percolation, and solvent extraction. Techniques such as high-performance liquid chromatography (HPLC) and countercurrent chromatography are used to purify the extracted this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Saponins undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the aglycone part of this compound, leading to changes in their properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Glycosylation reactions often require glycosyl donors like glycosyl halides and acceptors in the presence of catalysts
Major Products: The major products formed from these reactions include various glycoside derivatives with modified biological activities and solubility profiles.
Wissenschaftliche Forschungsanwendungen
Saponins have a wide range of applications in scientific research:
Chemistry: Used as natural surfactants and emulsifiers in various chemical formulations.
Biology: Studied for their role in plant defense mechanisms and their effects on cell membranes.
Medicine: Investigated for their potential as adjuvants in vaccines, anticancer agents, and cholesterol-lowering compounds.
Industry: Utilized in the production of natural detergents, foaming agents, and as additives in food and beverages .
Wirkmechanismus
Saponins exert their effects through various mechanisms:
Cell Membrane Interaction: this compound interact with cell membrane components, such as cholesterol and phospholipids, leading to increased membrane permeability.
Immune Modulation: They can stimulate the immune system by promoting the secretion of cytokines and enhancing the activity of immune cells.
Anticancer Activity: this compound induce apoptosis in cancer cells through the activation of specific signaling pathways and the inhibition of cell proliferation
Vergleich Mit ähnlichen Verbindungen
Saponins are compared with other similar compounds, such as:
Flavonoids: Both this compound and flavonoids exhibit antioxidant and anti-inflammatory properties, but this compound are unique in their surfactant properties.
Alkaloids: While alkaloids have potent pharmacological effects, this compound are distinguished by their ability to form stable foams and their use as natural detergents.
Terpenoids: this compound are a subclass of terpenoids, but they are unique due to their glycosidic linkage and surface-active properties .
Similar compounds include flavonoids, alkaloids, and other terpenoids, each with distinct biological activities and applications.
Eigenschaften
CAS-Nummer |
11006-75-0 |
|---|---|
Molekularformel |
C8H8N2O4 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Rifamycin, 3-[(methoxyimino)methyl]-](/img/structure/B1172555.png)
